molecular formula C31H29N3O5 B1193516 (S)-(+)-NCGC00161870

(S)-(+)-NCGC00161870

货号: B1193516
分子量: 523.589
InChI 键: JRVXFGNCHKHBPA-PMERELPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(+)-NCGC00161870 (referred to as NCGC00161870 hereafter) is a small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor (GPCR) critical for regulating thyroid function. Identified through high-throughput screening and subsequent optimization , NCGC00161870 binds allosterically to the transmembrane domain of TSHR, unlike the endogenous ligand TSH, which binds to the receptor’s ectodomain . This compound exists as a racemic mixture containing two enantiomers: E1 (less active) and E2 (highly active). The (S)-(+)-enantiomer (E2) demonstrates superior binding affinity and functional efficacy in vitro and in vivo .

属性

分子式

C31H29N3O5

分子量

523.589

IUPAC 名称

(S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide

InChI

InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35)/t30-/m0/s1

InChI 键

JRVXFGNCHKHBPA-PMERELPUSA-N

SMILES

CC(NC1=CC=C(OCC2=CC([C@H](N3CC4=CC=CC=C4)NC5=C(C(O)=CC=C5)C3=O)=CC=C2OC)C=C1)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(S)-(+)-NCGC00161870

产品来源

United States

相似化合物的比较

Key Characteristics:

  • Mechanism : Binds hydrophobically to TSHR’s transmembrane helices (e.g., residues M572, V586, I640, A644, I648, L662), stabilizing an active receptor conformation .
  • Efficacy : In primary human thyrocytes, E2 stimulates 137-fold and 121-fold increases in thyroid peroxidase (TPO) and sodium iodide transporter (NIS) mRNA levels, respectively, compared to basal levels. In mice, E2 increases radioiodine uptake by 2.8-fold and serum thyroxine (T4) levels comparably to recombinant human TSH (rhTSH) .
  • Pharmacokinetics: Orally bioavailable, enabling non-invasive administration .

Comparison with Similar Compounds

NCGC00161870 is benchmarked against structurally and functionally related TSHR agonists and antagonists (Table 1).

Table 1. Comparative Analysis of NCGC00161870 and Analogous Compounds

Compound Target Site Efficacy (cAMP Production) In Vivo Activity (T4 Increase) Administration Route Selectivity Key Residues for Binding
NCGC00161870 (E2) TSHR transmembrane EC₅₀ = 0.2 µM 2.8-fold (radioiodine uptake) Oral TSHR-specific M572, V586, I640
MS437 TSHR transmembrane EC₅₀ = 0.5 µM Significant (vs. baseline) Intraperitoneal TSHR-specific Not reported
MS438 TSHR transmembrane EC₅₀ = 0.4 µM Significant (vs. baseline) Intraperitoneal TSHR-specific Not reported
NCGC00242595 TSHR transmembrane Neutral antagonist Blocks basal TSHR activity Oral (predicted) TSHR-specific Similar to NCGC00161870

Structural and Functional Insights

NCGC00161870 vs. MS437/MS438 :

  • Binding Affinity : NCGC00161870’s E2 enantiomer has a lower binding energy (−9.2 kcal/mol) compared to MS437 (−8.5 kcal/mol) and MS438 (−8.7 kcal/mol), correlating with higher potency .
  • Pathway Activation : Both NCGC00161870 and MS437/438 activate Gαs, Gαq, and Gα12 signaling, but NCGC00161870 induces 55–137-fold higher TPO/NIS mRNA upregulation in thyrocytes than MS437/438 .
  • Administration : NCGC00161870’s oral bioavailability offers a clinical advantage over intraperitoneally administered MS437/438 .

NCGC00161870 vs. NCGC00242595 :

  • NCGC00242595, a structural analog of NCGC00161870, acts as a neutral antagonist by blocking basal TSHR activity without inverse agonism. This property makes it a unique tool for studying constitutive receptor activation in autoimmune thyroid diseases .

Preclinical and Clinical Relevance

  • NCGC00161870 : Advanced to preclinical studies for thyroid cancer due to its oral efficacy and rhTSH-like activity in elevating T4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-NCGC00161870
Reactant of Route 2
Reactant of Route 2
(S)-(+)-NCGC00161870

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。